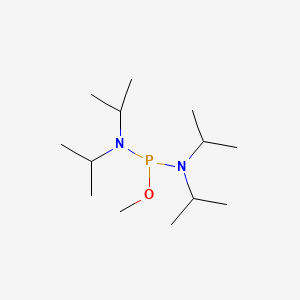
4,8-二氧十一烷-1,11-二醇
描述
4,8-Dioxaundecane-1,11-diol, also known as DU, is a synthetic compound with potential applications in various fields of research and industry. It has the molecular formula C9H20O4 and is also known by other names such as 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol .
Molecular Structure Analysis
The molecular structure of 4,8-Dioxaundecane-1,11-diol is represented by the formula C9H20O4 . The compound has a molecular weight of 192.25 g/mol . The InChI representation of the molecule is InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 .Physical And Chemical Properties Analysis
4,8-Dioxaundecane-1,11-diol has a molecular weight of 192.25 g/mol . It has a computed XLogP3-AA value of -0.4 , indicating its relative hydrophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 58.9 Ų . The compound has a rotatable bond count of 10 .科学研究应用
Material Synthesis
4,8-Dioxaundecane-1,11-diol is utilized in the synthesis of various materials due to its bifunctional nature, possessing two hydroxyl groups. It serves as a precursor in creating polymeric structures and complex molecules. The compound’s ability to undergo reactions like esterification and etherification makes it valuable in developing materials with desired properties, such as enhanced flexibility or increased thermal stability .
Phase Change Material
In the field of thermal energy storage, 4,8-Dioxaundecane-1,11-diol’s phase change data is of particular interest. Its enthalpy of fusion and melting point are critical parameters that determine its suitability as a phase change material (PCM). PCMs are used for thermal regulation in various applications, from building materials to temperature-sensitive transport .
Biotechnology
The compound’s structure allows for its incorporation into biomolecules or systems. In biotechnology, it can be used to modify the properties of biomaterials, such as hydrogels, which are used in drug delivery systems and tissue engineering. Its hydrophilic nature can enhance the water retention of these materials, which is crucial for their biological applications .
Analytical Chemistry
4,8-Dioxaundecane-1,11-diol can be used as a standard or reference compound in analytical methods. Its well-defined physical and chemical properties, such as molecular weight and phase change data, make it suitable for calibrating instruments or validating analytical techniques like Differential Scanning Calorimetry (DSC) .
Pharmaceutical Research
In pharmaceutical research, 4,8-Dioxaundecane-1,11-diol may be involved in the synthesis of drug candidates or as a linker molecule in drug conjugates. Its diol groups offer sites for chemical attachment, making it a versatile building block in medicinal chemistry .
Agricultural Chemistry
While specific applications of 4,8-Dioxaundecane-1,11-diol in agriculture are not well-documented, compounds like it can be used to synthesize agrochemicals or as additives to improve the properties of agricultural products. Its chemical reactivity could lead to the development of new pesticides or fertilizers that are more efficient or environmentally friendly .
属性
IUPAC Name |
3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVPIADNSVGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194436 | |
| Record name | 4,8-Dioxaundecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dioxaundecane-1,11-diol | |
CAS RN |
4161-32-4 | |
| Record name | 3,3′-[1,3-Propanediylbis(oxy)]bis[1-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dioxaundecane-1,11-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dioxaundecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dioxaundecane-1,11-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[1,2,4]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B1593710.png)
![6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1593711.png)




